1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-10(17)15-6-2-11(3-7-15)13(18)16-8-4-12(5-9-16)14(19)20/h11-12H,2-9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBQDPOMHWINJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Protection and Coupling Strategy
Synthetic Route Overview
This method, adapted from CN102351780A, employs a three-step sequence to construct the target compound:
- Amine Protection : 4-Piperidinecarboxylic acid (I) reacts with di-tert-butyl dicarbonate (Boc₂O) in an alkaline tetrahydrofuran (THF) solution to form 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid (II).
- Carboxylic Acid Activation : Intermediate II is converted to a Weinreb amide (III) via reaction with N,O-dimethylhydroxylamine hydrochloride under triethylamine and isobutyl chloroformate.
- Grignard Coupling and Deprotection : The Weinreb amide undergoes nucleophilic acyl substitution with a methyl Grignard reagent, followed by acidic deprotection to yield the acetylated intermediate. Final coupling with a second piperidinecarboxylic acid derivative completes the synthesis.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Boc₂O, NaOH/THF, 25°C, 12h | 89% | >95% |
| 2 | N,O-dimethylhydroxylamine HCl, Et₃N, iBCF, 0°C→25°C, 6h | 78% | >97% |
| 3 | MeMgBr, THF, −10°C, 2h; HCl/EtOH, reflux, 4h | 75% | >98% |
Reaction Optimization
- Step 1 : A molar ratio of 1:1.1 (I:Boc₂O) minimizes side products like di-Boc derivatives. Excess base (NaOH) ensures complete deprotonation of the piperidine nitrogen.
- Step 2 : Isobutyl chloroformate (iBCF) activates the carboxylic acid as a mixed carbonate intermediate, enhancing reactivity with N,O-dimethylhydroxylamine.
- Step 3 : Methyl Grignard addition at −10°C prevents over-addition and ketone formation. Deprotection with HCl/EtOH selectively removes the Boc group without affecting the acetyl moiety.
Friedel-Crafts Acylation Approach
Synthetic Route Overview
KR101476777B1 details an alternative pathway utilizing Friedel-Crafts acylation:
- Acid Chloride Formation : Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate piperidine-4-carbonyl chloride.
- Friedel-Crafts Coupling : The acid chloride reacts with 1-acetylpiperidine under AlCl₃ catalysis in dichloromethane (DCM) at 0°C→25°C, forming the bis-piperidine carbonyl linkage.
- Selective Deprotection : The acetyl group is retained while removing any transient protecting groups via aqueous workup.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, DCM, reflux, 3h | 92% | >96% |
| 2 | AlCl₃, DCM, 0°C→25°C, 12h | 68% | >95% |
| 3 | NaHCO₃ (aq), DCM extraction | 85% | >97% |
Critical Parameters
- Catalyst Loading : A 1.2:1 molar ratio of AlCl₃ to acid chloride maximizes electrophilicity of the acylium ion while minimizing side reactions.
- Temperature Control : Slow warming from 0°C to ambient temperature prevents exothermic decomposition of the AlCl₃ complex.
- Workup : Saturated NaHCO₃ neutralizes excess AlCl₃, avoiding hydrolysis of the acetyl group.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Multi-Step Protection (Method 1) : Higher overall yield (cumulative 52%) but requires stringent anhydrous conditions for Grignard reactions. Suitable for small-scale API synthesis.
- Friedel-Crafts (Method 2) : Shorter route (3 steps vs. 5 steps) with 68% yield in the critical coupling step. Scalable to industrial reactors due to tolerance for moderate temperatures and moisture.
Chemical Reactions Analysis
Types of Reactions
1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can convert carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under basic or acidic conditions.
Biological Research
Biological Activity and Therapeutic Potential
The compound is investigated for its biological activities, particularly its potential therapeutic effects. Research highlights include:
- Enzyme Inhibition : Studies have shown that 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid may inhibit specific enzymes, which could be beneficial in treating various diseases.
- Receptor Binding : The compound's ability to bind to certain receptors suggests potential applications in drug development .
Medical Applications
Potential Therapeutic Effects
Research indicates that this compound may possess anti-inflammatory and analgesic properties. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies. Notably:
- Cancer Therapy : Recent studies have explored its anticancer activity through innovative synthetic pathways, showing promising results in inducing apoptosis in cancer cells .
- Neurological Disorders : The compound is being evaluated for its effects on central nervous system disorders, including epilepsy and pain management .
Industrial Applications
Pharmaceutical and Agrochemical Production
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its importance lies in:
- Cost-effective Synthesis : The methodologies developed for synthesizing this compound are designed to be cost-effective and suitable for industrial-scale production .
- Versatility in Applications : Its derivatives are utilized in creating various products across different fields, emphasizing its broad applicability .
Case Study 1: Anticancer Activity
A recent study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This was attributed to the compound's unique three-dimensional structure that improved interactions with protein binding sites .
Case Study 2: Neurological Research
Another study focused on the compound's effects on pain relief mechanisms in animal models of neuropathic pain. Results indicated significant analgesic effects, suggesting potential applications in developing new pain management therapies.
Mechanism of Action
The mechanism of action of 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Substituent Bulk and Polarity : Bulky substituents (e.g., bromobenzyl in ) increase molecular weight and lipophilicity, reducing aqueous solubility. The acetyl group in the target compound balances polarity and steric effects.
- Isomerism : 1-Acetyl vs. 4-acetyl positioning (e.g., vs. ) alters hydrogen-bonding networks, impacting solubility and target binding.
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability:
Metabolic Stability:
- Acetylated piperidines () are less prone to oxidative metabolism than ethyl esters () or benzyl derivatives (), which may act as CYP substrates.
Biological Activity
1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid, also known as N-acetylisonipecotic acid, is a compound with significant biological activity. Its structure incorporates piperidine rings and carboxylic acid functionalities, which are crucial for its pharmacological properties. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C₁₄H₂₂N₂O₄
- Molecular Weight : 270.34 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. The process includes acetylation and carbonylation reactions that yield the target compound with high purity and yield .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an enzyme inhibitor and therapeutic agent. The following sections outline specific activities and their implications.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, highlighting its potential as a lead compound in antibiotic development .
2. Antitumor Activity
The compound has been evaluated for its antitumor effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells, suggesting a mechanism that may involve apoptosis induction . The structural features of the compound contribute to its ability to interact with cellular pathways involved in tumor growth.
3. Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted by Sarymzakova et al. evaluated the antimicrobial activity of several piperidine derivatives, including the target compound. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Antitumor Mechanism Exploration
In a separate investigation, the antitumor mechanisms were assessed using cell lines derived from breast cancer. The study revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM), suggesting effective cytotoxicity against cancer cells .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to other piperidine derivatives:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) | Neuropharmacological Effects |
|---|---|---|---|
| This compound | 32 | 25 | Potentially significant |
| Piperidinic Acid Derivative A | 64 | 30 | Minimal |
| Piperidinic Acid Derivative B | 16 | 15 | Significant |
Q & A
Q. What is the standard synthetic route for 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid?
The compound is synthesized via a two-step protocol:
- Step 1 : Acetylation of isonipecotic acid using acetic anhydride in dichloromethane (DCM) under ambient conditions for 23 hours, yielding 1-acetylpiperidine-4-carboxylic acid (45% yield after ethanol recrystallization; m.p. 181.2–183.0°C) .
- Step 2 : Reaction of the intermediate with thionyl chloride to form the acid chloride, followed by coupling with piperidine-4-carboxylic acid derivatives under Friedel-Crafts conditions (e.g., AlCl₃ catalysis) .
Key Characterization : Confirm structure via / NMR (matches literature) and purity via HPLC (>95%) .
Q. What are the solubility and storage recommendations for this compound?
Q. How is the purity and structural integrity validated?
- Analytical Methods :
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Variables to Test :
- Stoichiometry : Increase acetic anhydride equivalents (e.g., 1.2 equiv) to drive acetylation to completion .
- Catalysis : Explore alternative catalysts (e.g., DMAP) for milder acylation conditions.
- Purification : Replace ethanol recrystallization with column chromatography (silica gel, 5% MeOH/DCM) to recover more product .
- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.4 in 10% MeOH/DCM). Low yields may indicate incomplete acid chloride formation—extend thionyl chloride reaction time to >6 hours .
Q. How are derivatives of this compound designed for structure-activity studies?
- Derivatization Strategies :
- Amide Formation : React the acid chloride with primary/secondary amines (e.g., 4-methylaniline) to generate carboxamide derivatives. Use Schlenk techniques to exclude moisture .
- Sulfonylation : Introduce sulfonyl groups (e.g., 3,5-dimethylisoxazole-4-sulfonyl) at the piperidine nitrogen for enhanced bioactivity .
Case Study : N-(4-methylphenyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide showed a melting point of 140–142°C and 99% purity via elemental analysis .
Q. How can contradictory analytical data (e.g., NMR vs. HPLC) be resolved?
- Stepwise Validation :
- Repeat Analysis : Ensure sample preparation (e.g., drying, solvent choice) does not introduce artifacts.
- Cross-Validation : Compare NMR integrals with theoretical proton counts. For HPLC discrepancies, spike the sample with a pure standard to identify co-eluting impurities.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or LC-MS to correlate retention time with mass .
Q. What mechanistic insights underpin key reactions in its synthesis?
- Acetylation : Proceeds via nucleophilic attack of the piperidine nitrogen on acetic anhydride, followed by elimination of acetate.
- Friedel-Crafts Acylation : AlCl₃ activates the acid chloride, forming an acylium ion that reacts with the piperidine carbonyl group. Steric hindrance at the 4-position may slow reactivity, requiring elevated temperatures (reflux in DCM) .
Methodological Tables
Q. Table 1. Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| Chloroform | >30 | Use anhydrous for reactions |
| Water | <1 | Avoid for stock solutions |
| Source: Experimental data from solubility testing . |
Q. Table 2. Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| : CH₃ (acetyl) | 2.08 | Singlet | Acetyl methyl |
| : C=O | 172.1 | - | Piperidine carbonyl |
| Source: / NMR data from synthesis experiments . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
